molecular formula C8H11NO B1582082 2-Methoxy-4-methylaniline CAS No. 39538-68-6

2-Methoxy-4-methylaniline

Cat. No.: B1582082
CAS No.: 39538-68-6
M. Wt: 137.18 g/mol
InChI Key: CJJLEUQMMMLOFI-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a methyl group (-CH3). This compound is commonly used in the synthesis of dyes, pigments, and other organic compounds .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates, which can further react with cellular macromolecules, potentially leading to toxic effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in certain cell types, leading to the activation of stress-responsive signaling pathways. This compound can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has been associated with various cellular effects, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Studies in animal models have shown that high doses of this compound can lead to adverse effects, such as liver and kidney damage, as well as alterations in blood biochemistry .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to the formation of adducts and other metabolites. The metabolism of this compound can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The localization and accumulation of this compound within cells can influence its activity and effects. For instance, its accumulation in certain cellular compartments can lead to localized effects, such as oxidative stress and enzyme inhibition .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylaniline can be synthesized through various methods. One common method involves the nitration of 4-methoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct amination of 4-methoxytoluene using ammonia or an amine source under high temperature and pressure conditions. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4-methylaniline has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions involving amines.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which affects its chemical reactivity and physical properties. This uniqueness makes it valuable in specific applications, such as the synthesis of particular dyes and pigments .

Properties

IUPAC Name

2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJLEUQMMMLOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192660
Record name 2-Methoxy-p-toluidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39538-68-6
Record name 2-Methoxy-4-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39538-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-p-toluidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-p-toluidine
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Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-4-methyl-1-nitrobenzene (5 g; 29.9 mmol) in methanol (200 mL) was added Tin(II) chloride dihydrate (33.7 g; 150 mmol) and the mixture was heated to reflux for 3 h. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate. A saturated solution of sodium hydrogen carbonate was added until pH 8. A suspension formed and the mixture was filtered on a plug of celite. The organic phase was separated, washed with a saturated solution of sodium hydrogen carbonate solution and dried over magnesium sulphate. The solvent was removed under reduced pressure and the residue was used as such in the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-2-nitroanisol (265 g, 1.58 mol) and 10% Pd/C (39.75 g) in THF (1.32 L) was stirred overnight at rt under 1 atm of hydrogen. Filtration over kieselguhr and evaporation afforded 216.1 g of the crude product which was used in the next step without further purification.
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 L
Type
solvent
Reaction Step One
Name
Quantity
39.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5-methyl-2-nitroanisole (2 g, 12 mmol) and Raney nickel (2.2 g) in MeOH/THF (120 mL, 3:1 v/v) was shaken for 20 h at RT and under 0.1 bar of H2. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated to afford 1.57 g of the title compound as colorless oil. HPLC: LtRet=1.44 min; LC-MS: m/z 138.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
MeOH THF
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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